Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the carbonyl carbon, providing the ester functionality.
Formamide (CONH2): The formamide group (CONH2) is linked to the ethyl group, contributing to the overall structure.
Trifluoromethyl Group (CF3): Three fluorine atoms are attached to a central carbon, enhancing the compound’s reactivity and lipophilicity.
Chlorophenyl Group (C6H4Cl): The chlorophenyl moiety adds aromatic character and potential biological activity.
Pyridine Ring (C5H5N): The pyridine ring, with its nitrogen atom, imparts heterocyclic properties.
Preparation Methods
The synthesis of this compound involves several steps. One possible route is the reaction of an appropriate amine (such as 2-aminopyridine) with ethyl 2-chloroformate, followed by trifluoroacetic anhydride. The specific conditions and reagents may vary, but this general approach yields the desired product.
Chemical Reactions Analysis
Hydrolysis: Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and reducing agents (such as lithium aluminum hydride, LiAlH4) are commonly used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its diverse structural features.
Pesticides and Herbicides: The trifluoromethyl group enhances bioactivity, making it interesting for agrochemical applications.
Fluorescent Probes: The pyridine ring can serve as a fluorescent probe in biological studies.
Mechanism of Action
Target Proteins: Investigate interactions with specific proteins or enzymes.
Cell Signaling Pathways: Explore how it modulates cellular processes.
Comparison with Similar Compounds
Similar Compounds: Compare with other esters, amides, and heterocyclic derivatives.
Uniqueness: Highlight its distinctive features, such as the trifluoromethyl group and the pyridine ring.
Properties
Molecular Formula |
C18H17ClF3N3O3 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyridin-3-ylmethylamino)propanoate |
InChI |
InChI=1S/C18H17ClF3N3O3/c1-2-28-16(27)17(18(20,21)22,24-11-12-6-5-9-23-10-12)25-15(26)13-7-3-4-8-14(13)19/h3-10,24H,2,11H2,1H3,(H,25,26) |
InChI Key |
FPRJVWCQWZATMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CN=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.